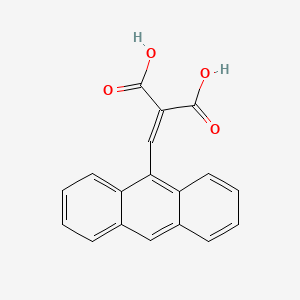
(Anthracen-9-ylmethylidene)propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Anthracen-9-ylmethylidene)propanedioic acid is an organic compound characterized by the presence of an anthracene moiety attached to a propanedioic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Anthracen-9-ylmethylidene)propanedioic acid typically involves the condensation of anthracene-9-carbaldehyde with malonic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The anthracene moiety allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated anthracene compounds.
Scientific Research Applications
(Anthracen-9-ylmethylidene)propanedioic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of (Anthracen-9-ylmethylidene)propanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Anthracene-9-carbaldehyde: Shares the anthracene moiety but lacks the propanedioic acid group.
Malonic acid: Contains the propanedioic acid group but lacks the anthracene moiety.
Anthracene-9,10-dione: An oxidized derivative of anthracene with different chemical properties.
Uniqueness: (Anthracen-9-ylmethylidene)propanedioic acid is unique due to the combination of the anthracene moiety and the propanedioic acid group, which imparts distinct chemical reactivity and potential applications. This dual functionality allows for a wide range of chemical modifications and applications in various fields.
Properties
CAS No. |
58818-74-9 |
|---|---|
Molecular Formula |
C18H12O4 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
2-(anthracen-9-ylmethylidene)propanedioic acid |
InChI |
InChI=1S/C18H12O4/c19-17(20)16(18(21)22)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H,19,20)(H,21,22) |
InChI Key |
GQLAYWXEVXXFRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=C(C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















